

CCG-215022: A Technical Whitepaper on its Discovery and Preclinical Development

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Compound of Interest		
Compound Name:	CCG215022	
Cat. No.:	B15608753	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CCG-215022 is a potent, small-molecule inhibitor of G protein-coupled receptor kinases (GRKs), with significant activity against GRK2 and GRK5. Developed through a structure-based drug design campaign, this compound has demonstrated promising preclinical efficacy in models of cardiovascular disease and cancer. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of CCG-215022, including key experimental data and methodologies, to serve as a comprehensive resource for the scientific community.

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The activity of these receptors is tightly regulated, in part, by G protein-coupled receptor kinases (GRKs). Two ubiquitously expressed isoforms, GRK2 and GRK5, have been implicated in the pathophysiology of numerous diseases, including heart failure and cancer, making them attractive therapeutic targets.[1]

CCG-215022 emerged from a focused drug discovery effort aimed at developing selective inhibitors of GRKs. This whitepaper details the journey of CCG-215022 from its rational design and synthesis to its characterization in various preclinical models.

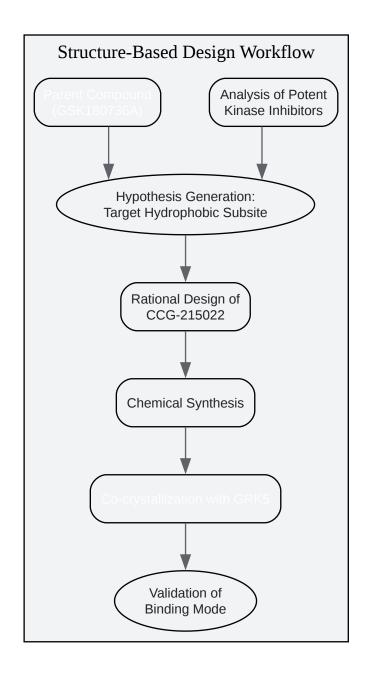


Discovery and Structure-Based Design

The discovery of CCG-215022 was guided by a structure-based drug design strategy. The starting point for its development was the compound GSK180736A, a known kinase inhibitor.[2] The rational design process involved extending the scaffold of GSK180736A to occupy a hydrophobic subsite within the active site of GRKs, a feature observed in other potent kinase inhibitors.[2]

This design hypothesis was validated by the co-crystal structure of CCG-215022 in complex with GRK5, which confirmed that the 2-pyridylmethyl amide side chain of the molecule indeed occupies this hydrophobic pocket, forming additional hydrogen bonds, including one with the catalytic lysine.[2] This structural insight provided a clear basis for the enhanced potency of CCG-215022 compared to its parent compound.





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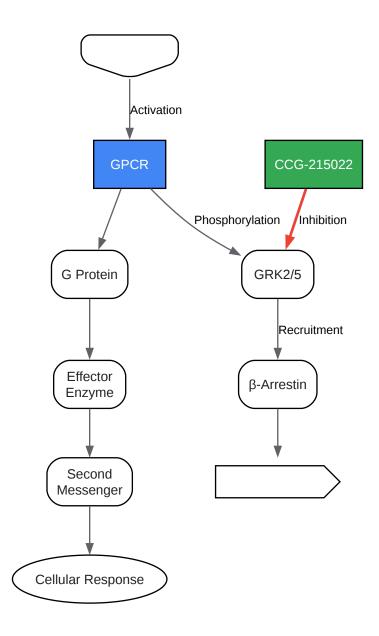
Figure 1. Structure-Based Drug Design Workflow for CCG-215022.

Mechanism of Action

CCG-215022 functions as an inhibitor of G protein-coupled receptor kinases, with particular potency against GRK2 and GRK5.[3][4] By binding to the ATP-binding site of these kinases, CCG-215022 prevents the phosphorylation of activated GPCRs. This inhibition of GRK activity



leads to a reduction in receptor desensitization and internalization, thereby prolonging GPCR signaling.



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Figure 2. Signaling Pathway of GPCR Regulation and Inhibition by CCG-215022.

Quantitative Data

The inhibitory activity of CCG-215022 against various kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.



Kinase	IC50 (μM)
GRK1	3.9[3][4]
GRK2	0.15 ± 0.07[3]
GRK5	0.38 ± 0.06[3]
PKA	120[5]

Table 1: Inhibitory Activity of CCG-215022 against a Panel of Kinases

Preclinical Studies In Vitro Efficacy

In isolated murine cardiomyocytes, treatment with CCG-215022 resulted in a significant increase in contractility.[2] This effect is consistent with the inhibition of GRK2, which is known to be upregulated in heart failure and contributes to the desensitization of β -adrenergic receptors that regulate cardiac function.

CCG-215022 has been shown to prevent the desensitization of GPCRs in various cell types. For instance, it inhibits the desensitization of the purinergic P2Y2 receptor in rat mesenteric smooth muscle cells and the histamine H1 receptor in human ULTR myometrial cells.[5]

In Vivo Efficacy

In a preclinical cancer model, CCG-215022 demonstrated significant anti-tumor activity. Treatment of mice bearing rhabdomyosarcoma xenografts with CCG-215022 at a dose of 10 mg/kg resulted in a significant reduction in tumor growth.[3] This finding suggests a potential role for GRK5 inhibition in cancer therapy.

Experimental Protocols Kinase Inhibition Assay

The inhibitory activity of CCG-215022 was determined using a radiometric kinase assay. The assay measures the incorporation of radiolabeled phosphate from [γ -32P]ATP into a substrate peptide by the target kinase.



- Reaction Mixture: Recombinant human GRK1, GRK2, or GRK5, substrate peptide, [y-32P]ATP, and varying concentrations of CCG-215022 in a kinase buffer.
- Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.
- Termination: The reaction is stopped by the addition of phosphoric acid.
- Detection: The phosphorylated substrate is captured on a filter membrane, and the radioactivity is quantified using a scintillation counter.
- Data Analysis: IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation.

Rhabdomyosarcoma Xenograft Study

- Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
- Cell Implantation: Human rhabdomyosarcoma cells are implanted subcutaneously into the flanks of the mice.
- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
- Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. CCG-215022 is administered intraperitoneally at a dose of 10 mg/kg.[3] The control group receives a vehicle control.
- Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumor weights are measured at the end of the study.

Note: A detailed, publicly available, step-by-step synthesis protocol for CCG-215022 was not identified in the conducted searches. Similarly, a specific, detailed protocol for the cardiomyocyte contractility assay used for CCG-215022 was not found, though general methodologies for such assays are widely published.

Clinical Development Status



As of the date of this document, no clinical trials for CCG-215022 have been registered on publicly available clinical trial databases. This suggests that CCG-215022 is currently in the preclinical stage of development.

Conclusion

CCG-215022 is a promising preclinical candidate that has demonstrated potent and selective inhibition of GRK2 and GRK5. Its discovery through a rational, structure-based design approach highlights the power of this strategy in modern drug discovery. The compelling in vitro and in vivo efficacy data in models of cardiovascular disease and cancer warrant further investigation into the therapeutic potential of this molecule. The detailed technical information provided in this whitepaper aims to facilitate further research and development in the field of GRK inhibition.

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